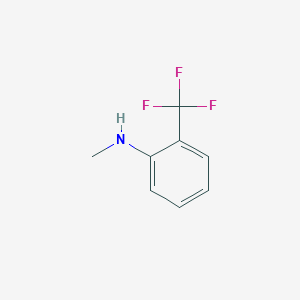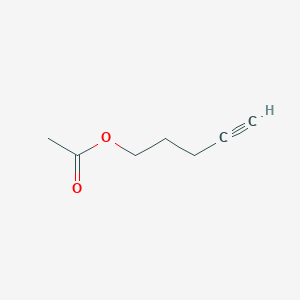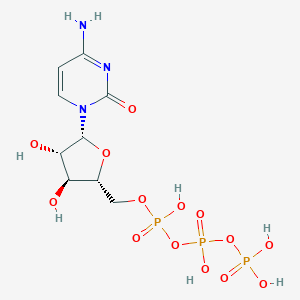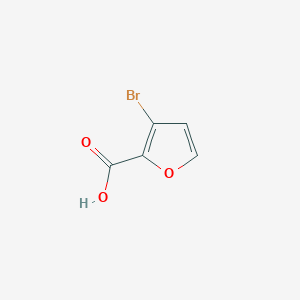
3-Bromofuran-2-carboxylic acid
Vue d'ensemble
Description
3-Bromofuran-2-carboxylic acid is a compound with the molecular weight of 190.98 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is 3-bromo-2-furoic acid .
Synthesis Analysis
The synthesis of 3-Bromofuran-2-carboxylic acid involves the reaction of 3-bromofuran-2-carbaldehyde with 2-methyl-2-butene in tert-butanol . A solution of 80% sodium chlorite and sodium dihydrogen phosphate in water is added dropwise at room temperature, and the mixture is stirred overnight .Molecular Structure Analysis
The molecular structure of 3-Bromofuran-2-carboxylic acid consists of a furan ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Physical And Chemical Properties Analysis
3-Bromofuran-2-carboxylic acid is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 190.98 . The compound’s InChI code is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Applications De Recherche Scientifique
Synthesis of Furan Carboxamide
Specific Scientific Field
Summary of the Application
3-Bromofuran-2-carboxylic acid is used in the synthesis of furan carboxamide, specifically N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide .
Methods of Application or Experimental Procedures
The exact experimental procedures for this synthesis are not provided in the source. However, it’s likely that the 3-Bromofuran-2-carboxylic acid is reacted with isonicotinohydrazide under suitable conditions to form the desired product .
Results or Outcomes
The outcome of this reaction is the formation of N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide . No quantitative data or statistical analyses are provided in the source.
Preparation of 2-Substituted 3-Furfurals
Summary of the Application
3-Bromofuran is used in the preparation of 2-substituted 3-furfurals .
Methods of Application or Experimental Procedures
The exact experimental procedures for this synthesis are not provided in the source. However, it’s likely that the 3-Bromofuran is reacted with suitable reagents under appropriate conditions to form the 2-substituted 3-furfurals .
Results or Outcomes
The outcome of this reaction is the formation of 2-substituted 3-furfurals . No quantitative data or statistical analyses are provided in the source.
Furan Platform Chemicals
Specific Scientific Field
Summary of the Application
3-Bromofuran-2-carboxylic acid can be used in the manufacture of furan platform chemicals (FPCs), which are directly available from biomass . These chemicals have a wide range of applications, including fuels and plastics .
Methods of Application or Experimental Procedures
The exact experimental procedures for this application are not provided in the source. However, it’s likely that the 3-Bromofuran-2-carboxylic acid is processed under suitable conditions to form the desired FPCs .
Results or Outcomes
The outcome of this process is the formation of FPCs, which can be used in a variety of applications . No quantitative data or statistical analyses are provided in the source.
Synthesis of Furan Cyclobutenediones
Summary of the Application
3-Bromofuran is used in the synthesis of furanyl cyclobutenediones, which are potent G-protein coupled receptor antagonists .
Methods of Application or Experimental Procedures
The exact experimental procedures for this synthesis are not provided in the source. However, it’s likely that the 3-Bromofuran is reacted with suitable reagents under appropriate conditions to form the furanyl cyclobutenediones .
Results or Outcomes
The outcome of this reaction is the formation of furanyl cyclobutenediones . No quantitative data or statistical analyses are provided in the source.
Synthesis of Monomers for Biodegradable Polymers
Summary of the Application
3-Bromofuran-2-carboxylic acid can be used in the synthesis of monomers for the manufacture of biodegradable polymers . These polymers have a wide range of applications, including packaging, agriculture, and medicine .
Methods of Application or Experimental Procedures
The exact experimental procedures for this application are not provided in the source. However, it’s likely that the 3-Bromofuran-2-carboxylic acid is processed under suitable conditions to form the desired monomers .
Results or Outcomes
The outcome of this process is the formation of monomers that can be used to manufacture biodegradable polymers . No quantitative data or statistical analyses are provided in the source.
Synthesis of 5,6-Dehydronorcantharidins
Summary of the Application
3-Bromofuran is used in the synthesis of 5,6-dehydronorcantharidins . These compounds have potential applications in medicinal chemistry .
Methods of Application or Experimental Procedures
The exact experimental procedures for this synthesis are not provided in the source. However, it’s likely that the 3-Bromofuran is reacted with suitable reagents under appropriate conditions to form the 5,6-dehydronorcantharidins .
Results or Outcomes
The outcome of this reaction is the formation of 5,6-dehydronorcantharidins . No quantitative data or statistical analyses are provided in the source.
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
3-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGSJZFBUOJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuran-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


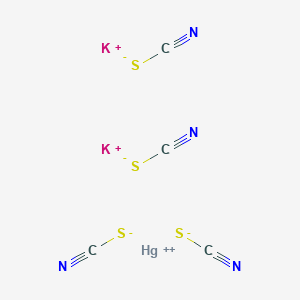
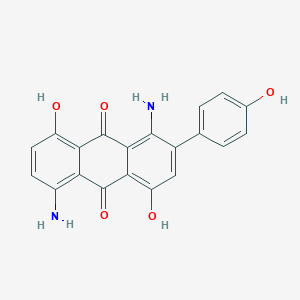
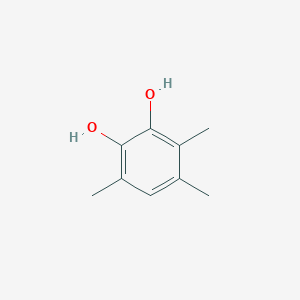
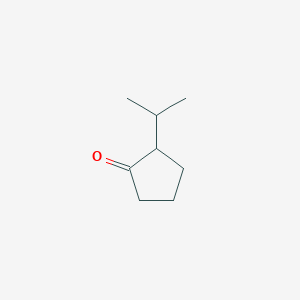

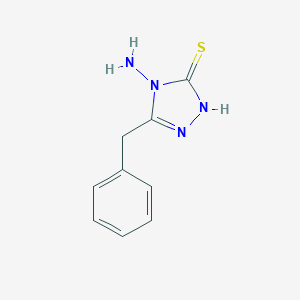
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)


